molecular formula C9H15F3N2O B6246100 rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis CAS No. 2217450-52-5

rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis

Cat. No.: B6246100
CAS No.: 2217450-52-5
M. Wt: 224.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis (RTCM) is a compound used in scientific research and laboratory experiments. It is a trifluoromethyl cyclohexylmethyl urea, which is a type of organosulfur compound. RTCM is used in a variety of scientific studies and experiments, including those related to biochemistry, physiology, and cell biology.

Scientific Research Applications

Rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis is used in a variety of scientific research applications. It has been used in studies related to biochemistry, physiology, and cell biology. It has also been used in studies related to the regulation of gene expression, the regulation of protein folding, and the regulation of enzyme activity. Additionally, this compound has been used in studies related to the role of small molecules in signal transduction pathways, the role of small molecules in the modulation of protein-protein interactions, and the role of small molecules in the regulation of protein-DNA interactions.

Mechanism of Action

The exact mechanism of action of rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis is not completely understood. However, it is believed to work by modulating the activity of proteins and enzymes. It is thought to interact with proteins and enzymes in a manner that alters their activity, and this can result in changes in gene expression, protein folding, and enzyme activity. Additionally, this compound is believed to interact with small molecules in signal transduction pathways, which can result in changes in the activity of proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can affect the activity of proteins and enzymes, which can lead to changes in gene expression, protein folding, and enzyme activity. Additionally, this compound is thought to interact with small molecules in signal transduction pathways, which can result in changes in the activity of proteins and enzymes.

Advantages and Limitations for Lab Experiments

Rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic to cells and can interfere with certain biochemical processes. Additionally, it can be difficult to control the concentration of this compound in experiments, which can lead to inconsistent results.

Future Directions

There are a number of potential future directions for the use of rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis in scientific research. For example, it could be used in studies related to drug discovery and development, as well as in studies related to the regulation of gene expression, the regulation of protein folding, and the regulation of enzyme activity. Additionally, this compound could be used in studies related to the role of small molecules in signal transduction pathways, the role of small molecules in the modulation of protein-protein interactions, and the role of small molecules in the regulation of protein-DNA interactions. Finally, this compound could be used in studies related to the development of new therapeutic agents and the development of new diagnostic tools.

Synthesis Methods

Rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis can be synthesized using a variety of methods. One example of a synthesis method is the reaction of trifluoromethyl cyclohexanone with 2-(methylthio)pyridine in the presence of a base. This reaction results in the formation of a trifluoromethyl cyclohexylmethyl urea. Another method of synthesizing this compound is the reaction of trifluoromethyl cyclohexanone with 2-(methylthio)-1H-pyrrole in the presence of a base. This reaction also produces a trifluoromethyl cyclohexylmethyl urea.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis involves the reaction of (1R,2S)-2-(trifluoromethyl)cyclohexanol with phosgene to form (1R,2S)-2-(trifluoromethyl)cyclohexyl chloroformate, which is then reacted with urea to form the final product.", "Starting Materials": [ "(1R,2S)-2-(trifluoromethyl)cyclohexanol", "Phosgene", "Urea" ], "Reaction": [ "(1R,2S)-2-(trifluoromethyl)cyclohexanol + Phosgene -> (1R,2S)-2-(trifluoromethyl)cyclohexyl chloroformate", "(1R,2S)-2-(trifluoromethyl)cyclohexyl chloroformate + Urea -> rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis" ] }

2217450-52-5

Molecular Formula

C9H15F3N2O

Molecular Weight

224.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.